Transcainide
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Overview
Description
Transcainide belongs to the class of superheavy elements or transactinides . These elements have atomic numbers greater than 103 and are situated beyond the actinides in the periodic table. The last known actinide is lawrencium (atomic number 103) . This compound is a synthetic element, and no macroscopic sample of it has ever been produced.
Preparation Methods
As a synthetic element, Transcainide is obtained through nuclear reactions in laboratories Its production involves particle accelerators and target materials researchers use heavy-ion fusion reactions to create superheavy elements .
Chemical Reactions Analysis
Transcainide’s chemical behavior is challenging to study due to its fleeting existence. It likely exhibits properties consistent with its position in the periodic table, specifically within the 6d and 7p series. Relativistic calculations suggest that its properties can be described by relativistic effects . Common reagents and conditions for this compound reactions remain speculative.
Scientific Research Applications
Despite its limited practical applications, Transcainide has potential in scientific research:
Fundamental Studies: Researchers use this compound to explore nuclear structure, stability, and relativistic effects.
Theoretical Chemistry: It serves as a test case for theoretical models and predictions.
Nuclear Physics: this compound contributes to our understanding of nuclear forces and decay processes.
Mechanism of Action
Transcainide’s mechanism of action is not well-established due to its short-lived isotopes. it likely interacts with atomic nuclei and exhibits behavior consistent with other superheavy elements. Molecular targets and pathways remain speculative.
Comparison with Similar Compounds
Transcainide’s uniqueness lies in its position as a superheavy element. It has no direct analogs among naturally occurring elements. it shares properties with other transactinides, such as rutherfordium and dubnium .
Properties
CAS No. |
88296-62-2 |
---|---|
Molecular Formula |
C22H35N3O2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1 |
InChI Key |
MFKCGXDCHAFQQZ-RTBURBONSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)[C@@H]3CCCC[C@H]3O)N(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide R 54718 transcainide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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